DIETHYL 4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Overview
Description
Diethyl 4-[4-(methylthio)phenyl]-5-oxo-2-propyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the thienyl and methylthio groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of a suitable aldehyde with a β-ketoester in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core structure.
Functional Group Introduction:
Esterification: The final step includes esterification to form the diethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-[4-(methylthio)phenyl]-5-oxo-2-propyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Diethyl 4-[4-(methylthio)phenyl]-5-oxo-2-propyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of DIETHYL 4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory or microbial pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar core structures but different substituents.
Thienyl-Substituted Compounds: Molecules with thienyl groups attached to various core structures.
Methylthio-Substituted Compounds: Compounds containing methylthio groups attached to different aromatic or aliphatic systems.
Uniqueness
Diethyl 4-[4-(methylthio)phenyl]-5-oxo-2-propyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to the combination of its functional groups and the hexahydroquinoline core. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
diethyl 4-(4-methylsulfanylphenyl)-5-oxo-2-propyl-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO5S2/c1-5-9-20-26(29(33)35-7-3)23(17-11-13-18(36-4)14-12-17)25-21(30-20)16-19(22-10-8-15-37-22)24(27(25)31)28(32)34-6-2/h8,10-15,19,23-24,30H,5-7,9,16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAHLAWCZOTXAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C2=C(N1)CC(C(C2=O)C(=O)OCC)C3=CC=CS3)C4=CC=C(C=C4)SC)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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